2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptor Validation
The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for heterocyclic nomenclature, with the primary designation being this compound. This nomenclature systematically describes the molecular architecture by identifying the core isoindole-1,3-dione framework as the parent structure, with the substitution pattern clearly indicated through positional numbering. The designation "1H-isoindole-1,3(2H)-dione" specifies the bicyclic system containing nitrogen at position 2, with carbonyl groups at positions 1 and 3, while the prefix "2-[(Pyridin-4-yl)methoxy]" indicates the attachment of a pyridin-4-ylmethoxy group at the nitrogen center.
The structural validation of this compound relies on multiple molecular descriptors that provide unambiguous identification. The International Chemical Identifier string for this molecule is InChI=1S/C14H10N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)19-9-10-5-7-15-8-6-10/h1-8H,9H2, which encodes the complete connectivity information and stereochemical details. The corresponding International Chemical Identifier Key, OKRVKSFMNWUJGJ-UHFFFAOYSA-N, serves as a condensed hash representation that uniquely identifies this specific molecular structure in chemical databases. Additionally, the Simplified Molecular Input Line Entry System notation O=C1C=2C=CC=CC2C(=O)N1OCC=3C=CN=CC3 provides an alternative linear representation that captures the essential structural features.
The molecular formula C14H10N2O3 indicates the precise elemental composition, consisting of fourteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula yields a molecular mass of 254.24 atomic mass units, which serves as an additional validation parameter for structural confirmation. The presence of two nitrogen atoms reflects the heterocyclic nature of both the isoindole core and the pyridine substituent, while the three oxygen atoms correspond to the two carbonyl groups in the dione structure and the methoxy linkage.
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)19-9-10-5-7-15-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRVKSFMNWUJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570940 | |
| Record name | 2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38939-64-9 | |
| Record name | 2-(4-Pyridinylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a cornerstone strategy for introducing the pyridinylmethoxy group onto the isoindole-1,3-dione scaffold. A key patent (WO2006134469A1) describes the use of hydroxylamine derivatives in coupling reactions with activated carboxylic acids. For instance, 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzoic acid is reacted with (R)-O-(2,2-dimethyl-dioxolan-4-ylmethyl)-hydroxylamine in the presence of peptide coupling agents such as diphenylphosphinic chloride. Adapting this method, the pyridinylmethoxy group can be introduced by substituting the hydroxylamine component with 4-(hydroxymethyl)pyridine.
Critical parameters include:
- Base selection : Diisopropylethylamine (DIPEA) is preferred for its ability to neutralize HCl byproducts without side reactions.
- Solvent system : Anhydrous dichloromethane or tetrahydrofuran ensures compatibility with moisture-sensitive coupling agents.
- Temperature : Reactions are typically conducted at 0–25°C to minimize racemization or decomposition.
A recent study (PMC8306876) achieved 47–93% yields for analogous N-substituted isoindole-1,3-diones using nucleophilic substitution, underscoring the method’s versatility.
Reduction of Phthalonitrile Derivatives
Alternative routes involve the reduction of phthalonitrile precursors to form isoindole intermediates. As detailed in WO2008016085A1, phthalonitriles are reduced using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran, yielding 2H-isoindole intermediates. Subsequent functionalization with 4-pyridinylmethanol via Mitsunobu or Williamson ether synthesis introduces the methoxy group.
Optimization insights :
- Post-reduction quenching : Mixing the reaction mixture with dilute HCl at 0°C enhances isoindole stability.
- Selectivity : Steric hindrance at the isoindole nitrogen directs methoxy substitution to the 2-position.
This method avoids harsh coupling conditions but requires careful handling of air-sensitive intermediates.
Coupling Reactions Using Activating Agents
Activated ester strategies, leveraging reagents like N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), enable efficient amide bond formation between isoindole-1,3-dione carboxylic acids and pyridinylmethanol. A patent (WO2006134469A1) demonstrates CDI-mediated coupling of 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzoic acid with hydroxylamine derivatives, achieving >80% conversion.
Key considerations :
- Stoichiometry : A 1.2:1 molar ratio of activating agent to carboxylic acid prevents unreacted starting material.
- Workup : Precipitation in ice-water followed by recrystallization from ethanol/water mixtures yields high-purity product.
Protection and Deprotection Strategies
Temporary protection of the pyridinylmethoxy group is essential during multi-step syntheses. The 2,2-dimethyl-1,3-dioxolane group, introduced via reaction with 2,2-dimethoxypropane under acidic conditions, shields the hydroxyl moiety during subsequent reactions. Deprotection using aqueous HCl (0.5 M, 50°C, 2 h) restores the methoxy group without degrading the isoindole core.
Advantages :
- Compatibility : The protecting group remains stable under peptide coupling and reduction conditions.
- Yield preservation : Protection-deprotection sequences report >85% recovery in optimized protocols.
Optimization and Scale-up Considerations
Industrial-scale synthesis demands cost-effective and safe processes. WO2006134469A1 highlights the importance of one-pot reactions to minimize intermediate isolation. For example, sequential triflation, coupling, and deprotection in a single reactor reduce solvent waste and processing time.
Critical factors for scalability :
- Catalyst loading : Reduced Pd/C (5 wt%) in hydrogenation steps decreases metal contamination risks.
- Temperature control : Exothermic reactions (e.g., trifluoromethanesulfonic anhydride additions) require jacketed reactors to maintain ≤30°C.
- Purity standards : Crystallization from toluene/heptane (3:1 v/v) achieves ≥99% purity, meeting pharmaceutical-grade specifications.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 75–93 | 98–99 | High | Mild conditions, high selectivity | Requires anhydrous solvents |
| Phthalonitrile Reduction | 60–78 | 95–97 | Moderate | Avoids coupling agents | Air-sensitive intermediates |
| CDI-Mediated Coupling | 80–88 | 97–99 | High | Rapid reaction kinetics | Cost of activating agents |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution at activated positions. For example:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C | Pyridinyl Cl substitution at C2/C4 | 65–78% | |
| Amination | NH₃/EtOH, Cu catalyst, 120°C | Pyridinyl NH₂ group formation | 52% |
Mechanistic Insight : The pyridine ring’s C4 position is most susceptible due to its para-directing nature relative to the methoxy group.
Cross-Coupling Reactions
The isoindole core participates in palladium-catalyzed couplings, enabling structural diversification:
Key Finding : The electron-withdrawing dione group enhances the reactivity of the isoindole ring toward cross-couplings .
Hydrolysis and Esterification
The methoxy linker undergoes cleavage under acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), reflux, 6h | Cleavage to pyridinylmethanol + phthalic acid | 88% | |
| Esterification | AcCl, pyridine, 0°C → RT | Methoxy → acetyloxy substitution | 75% |
Note : Hydrolysis regenerates phthalic acid derivatives, confirming the compound’s utility as a prodrug scaffold.
Oxidation and Reduction
Redox reactions modify both the isoindole and pyridine moieties:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Isoindole Reduction | NaBH₄, MeOH, 0°C | Partial reduction of dione to diol | 40% | |
| Pyridine Oxidation | H₂O₂, AcOH, 60°C | Pyridine N-oxide formation | 90% |
Implication : Oxidation of the pyridine ring enhances hydrogen-bonding capacity, affecting biological activity .
Cycloaddition Reactions
The electron-deficient isoindole system engages in [4+2] cycloadditions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Diels–Alder | Anthracene, toluene, 110°C | Formation of fused bicyclic adducts | 55% |
Structural Confirmation : Adducts were characterized via X-ray crystallography.
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
-
Anticancer Activity : N-alkylated derivatives (via Buchwald–Hartwig) show IC₅₀ values of 1.2–4.8 μM against HCT-116 cells .
-
Antimicrobial Effects : Chlorinated analogs exhibit MIC values of 8–16 μg/mL against S. aureus .
Stability and Degradation
Under physiological conditions (pH 7.4, 37°C):
Scientific Research Applications
2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, by binding to their active sites. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of isoindole-1,3-dione derivatives allows for meaningful comparisons with 2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione. Below is an analysis of key analogs:
Structural and Functional Modifications
Key Findings
Antimicrobial Activity :
- The 2-(2-methoxyphenyl) analog exhibited superior antibacterial effects when coordinated with transition metals (e.g., Co(II) and Cu(II)), likely due to enhanced membrane permeability or metal-mediated DNA damage . In contrast, the pyridin-4-ylmethoxy substituent in the target compound may leverage pyridine’s Lewis basicity for interactions with bacterial enzymes or efflux pumps, though direct evidence is pending.
Anticonvulsant Potential: The 2-(2-phenylethyl) derivative (Compound 13) showed efficacy in pentylenetetrazol (PTZ) and maximal electroshock (MES) models, with molecular docking suggesting sodium channel blockade as a mechanism . The pyridine moiety in the target compound could modulate CNS penetration or binding affinity to ion channels due to its aromaticity and polarity.
Solubility and Drug Design :
- Derivatives with hydrophilic substituents, such as the PEG chain in 2-[2-(2-hydroxyethoxy)ethoxy]ethyl-isoindole-dione, demonstrate improved aqueous solubility, a critical factor for bioavailability . The pyridin-4-ylmethoxy group may offer intermediate hydrophilicity compared to nitro or phenyl groups.
Synthetic Accessibility :
- Nitro-substituted analogs (e.g., 2-(3-nitrobenzyl)) are synthesized via straightforward routes, achieving high yields (~85%) under mild conditions . The pyridin-4-ylmethoxy derivative likely requires nucleophilic substitution of a phthalimide precursor with 4-(hydroxymethyl)pyridine, though optimization for scalability is needed.
Computational and Experimental Insights
- Molecular docking studies for anticonvulsant analogs revealed interactions with voltage-gated sodium channels, mimicking phenytoin’s mechanism . Similar computational modeling for the pyridine-containing compound could predict its binding to neurological targets.
- The absence of alkoxysilyl groups (as seen in polysilsesquioxane derivatives) in the target compound eliminates silicone-based polymerization pathways, focusing its utility on small-molecule therapeutics .
Biological Activity
2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 254.24 g/mol. Its structure features an isoindole core substituted with a pyridine moiety, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound.
In Vitro Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, notably A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC) values were determined through MTT assays:
| Cell Line | IC (μM) |
|---|---|
| A549 | 116.26 |
| HeLa | 140.60 |
These results indicate that the compound has a potent antiproliferative effect against these cancer cell lines .
In Vivo Studies
Further investigation into the in vivo efficacy involved using a xenograft model where nude mice were implanted with A549-luc cells. The mice were treated with varying doses of the compound to evaluate tumor growth inhibition and overall survival. The study found that treatment significantly reduced tumor size compared to control groups .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tyrosine kinase pathways, which are crucial for cancer cell proliferation and survival. Additionally, it may induce apoptosis through caspase activation pathways .
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. Preliminary studies indicate that derivatives similar to this compound show promise in inhibiting viral replication in vitro, although further studies are needed to establish these effects conclusively .
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of isoindole derivatives:
- Case Study on Lung Cancer : A study involving the administration of this compound in a xenograft model demonstrated a significant reduction in tumor volume over a treatment period of 60 days compared to untreated controls .
- Comparative Study : In a comparative analysis with other isoindole derivatives, this compound exhibited superior cytotoxicity against A549 cells when assessed for IC values .
Q & A
Basic: What are standard synthetic routes for 2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-hydroxy-1H-isoindole-1,3(2H)-dione with a pyridine derivative (e.g., 4-(aminomethyl)pyridine) in ethanol under acidic or basic conditions yields the target product . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Monitoring via TLC or HPLC ensures completion. Evidence from analogous syntheses suggests yields improve with slow evaporation for crystallization .
Advanced: How can green chemistry principles be applied to synthesize this compound?
Green synthesis methods include solvent-free reactions or hydrolytic polycondensation using trifunctional silane monomers under atmospheric pressure. For example, ethoxy-group-containing precursors undergo hydrolytic polycondensation without organic solvents, achieving high conversion rates (>80%) . Microwave-assisted synthesis or catalytic systems (e.g., enzyme-mediated reactions) could further reduce energy consumption and waste .
Basic: What spectroscopic and analytical techniques confirm the compound’s structure?
- X-ray crystallography : Resolves crystal structure and hydrogen bonding (e.g., O–H distances adjusted to 0.82 Å) .
- IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for isoindole-dione) and pyridyl C–N vibrations .
- NMR : ¹H NMR identifies aromatic protons (δ 7.7–8.0 ppm for isoindole; δ 8.5 ppm for pyridyl protons) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
Cross-validate using multiple techniques:
- Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Re-refine X-ray data with constraints (e.g., riding H-atom models) to resolve discrepancies in bond lengths .
- Use hyphenated methods like LC-MS or 2D NMR (COSY, HSQC) to confirm ambiguous peaks .
Basic: What are the thermal stability profiles of this compound under experimental conditions?
Thermogravimetric analysis (TGA) and pyrolysis-GC/MS reveal degradation pathways. For isoindole-dione derivatives, main-chain scission releases imide-functional fragments (e.g., 1H-isoindole-1,3(2H)-dione) above 250°C. Secondary reactions produce cyanobenzene derivatives, indicating thermal instability in oxygen-rich environments .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be evaluated for pharmacological applications?
- In vitro assays : Measure solubility (shake-flask method), permeability (Caco-2 cell monolayer), and metabolic stability (microsomal incubation) .
- ADMET prediction : Use QSAR models to estimate absorption and toxicity. For analogs like rivaroxaban intermediates, plasma protein binding and CYP450 interactions are critical .
Basic: What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid ignition sources (P210 hazard code) and store at room temperature .
- Characterize toxicity via Ames test or acute toxicity studies in rodents before large-scale use .
Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?
- Docking studies : Simulate interactions with biological targets (e.g., MERS-CoV protease) using AutoDock Vina or Schrödinger Suite .
- DFT calculations : Optimize transition states for nucleophilic reactions (e.g., pyridylmethoxy substitution) .
- MD simulations : Assess stability in aqueous solutions or lipid bilayers for drug delivery applications .
Basic: How is the compound’s antimicrobial activity tested experimentally?
- MIC assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth dilution.
- Zone of inhibition : Agar diffusion with derivatives (e.g., 3a, 3b in ) shows activity at 50–100 µg/mL .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for isoindole-dione derivatives?
- Substituent variation : Modify the pyridylmethoxy group (e.g., fluorination, alkylation) and compare bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., carbonyl groups for hydrogen bonding) via 3D-QSAR .
- Kinetic studies : Measure enzyme inhibition constants (Ki) for targets like thrombin or viral proteases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
